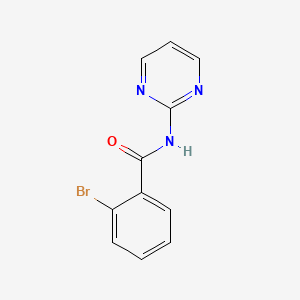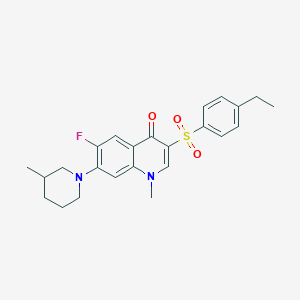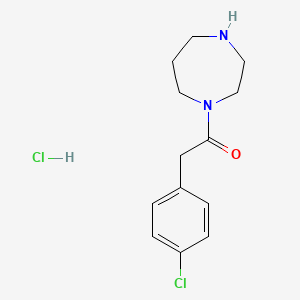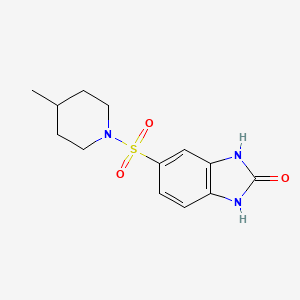
6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, substituted with dichloro groups at positions 6 and 8, and a piperazine moiety linked to a pyridine ring at position 3. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step synthetic routes. The key steps include the formation of the chromen-2-one core, followed by the introduction of the dichloro substituents and the piperazine-pyridine moiety. Commonly used reagents and conditions for these reactions include:
Formation of Chromen-2-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dichloro Groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride are employed to introduce the dichloro substituents.
Attachment of Piperazine-Pyridine Moiety: This step involves the coupling of piperazine with pyridine, followed by the attachment to the chromen-2-one core using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, often using automated synthesis equipment and scalable reaction conditions.
Chemical Reactions Analysis
6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the chromen-2-one core or the pyridine ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various derivatives with modified functional groups.
Scientific Research Applications
6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific molecular targets involved in cell proliferation and survival.
Pharmacology: Research on this compound includes its effects on various biological pathways and its potential as a lead compound for the development of new drugs.
Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of various biological pathways. The compound’s effects are mediated through its binding to these targets, resulting in the inhibition or activation of their functions. Key pathways involved include those related to cell cycle regulation, apoptosis, and signal transduction.
Comparison with Similar Compounds
6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one can be compared with other chromen-2-one derivatives and piperazine-containing compounds. Similar compounds include:
Chromen-2-one Derivatives: Compounds such as 4-hydroxycoumarin and warfarin, which also contain the chromen-2-one core, but differ in their substituents and biological activities.
Piperazine-Containing Compounds: Compounds like piperazine itself and its derivatives, which are widely used in medicinal chemistry for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6,8-dichloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c20-13-9-12-10-14(19(26)27-17(12)15(21)11-13)18(25)24-7-5-23(6-8-24)16-3-1-2-4-22-16/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVQGYZWNHKYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2648320.png)

![{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2648325.png)
![ethyl (2Z)-2-[(3-phenoxybenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2648326.png)

![2-(ethylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648328.png)
![N-(3,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2648330.png)
![3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2648332.png)
![2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]methyl]-1,1-dioxo-1,2-thiazolidine-5-carboxylic acid](/img/structure/B2648333.png)



![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2648339.png)
![(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2648341.png)
